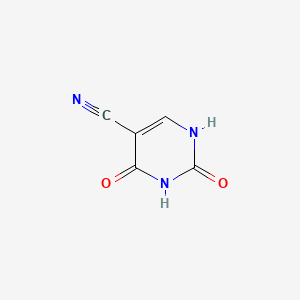

5-Cyanouracil

Descripción

Historical Context of Uracil (B121893) Derivatives in Research

Uracil and its derivatives have a rich history in the field of medicinal chemistry and molecular biology. taylorandfrancis.combyjus.com As one of the four nucleobases in RNA, uracil is a fundamental component of genetic material. wikipedia.org This inherent biological relevance has made uracil derivatives a prime target for the development of therapeutic agents. Historically, modifications to the uracil scaffold have led to the discovery of potent antiviral and anticancer drugs. nih.govmdpi.com For instance, the synthetic nucleoside analogue 5-fluorouracil (B62378) (5-FU) has been a cornerstone of cancer chemotherapy for decades. researchgate.net The success of such derivatives established a paradigm for the synthesis and investigation of novel uracil analogues with tailored biological activities. These compounds often function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells or viruses. chemimpex.com The exploration of various substituents at the 5-position of the uracil ring has been a particularly fruitful area of research, leading to a diverse library of compounds with a wide spectrum of biological activities. mdpi.com

Rationale for Focusing on the Cyano Moiety in Uracil Structure

The introduction of a cyano (-C≡N) group at the 5-position of the uracil ring is a strategic chemical modification. The cyano moiety is a potent electron-withdrawing group, which significantly alters the electronic distribution within the pyrimidine (B1678525) ring. This modification can influence the molecule's reactivity, its ability to participate in hydrogen bonding, and its interactions with biological macromolecules such as enzymes and nucleic acids. nih.gov The linear and rigid nature of the cyano group also introduces specific steric constraints that can be exploited in the design of targeted inhibitors. Furthermore, the cyano group can serve as a versatile chemical handle for further synthetic transformations, allowing for the creation of more complex molecules. chemimpex.com From a biological perspective, the cyano group can mimic other functional groups or act as a key interacting element within an enzyme's active site. For example, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, a feature that was confirmed by X-ray crystallography for a 5-cyanopyrimidine (B126568) derivative bound to p38α MAP kinase. nih.gov

Scope and Significance of 5-Cyanouracil in Contemporary Research Paradigms

In contemporary research, this compound is recognized as a valuable building block and a biologically active molecule in its own right. chemimpex.com Its significance spans several key areas of investigation. In medicinal chemistry, it serves as a crucial intermediate in the synthesis of novel antiviral and anticancer agents. chemimpex.comnih.gov Researchers are actively exploring its potential as a scaffold for developing new therapeutic compounds. Beyond its role as a synthetic precursor, this compound itself has been shown to exhibit interesting biological activities, most notably as an enzyme inhibitor. aacrjournals.orgnih.gov Its ability to inhibit dihydropyrimidine (B8664642) dehydrogenase, an enzyme involved in pyrimidine catabolism, has been a subject of study. aacrjournals.orgnih.gov In the field of biochemical and molecular biology research, this compound and its derivatives are utilized as tools to probe nucleic acid metabolism and enzyme function. chemimpex.com The unique properties conferred by the cyano group make it a valuable molecular probe for studying biological systems. The ongoing research into 5-cyanopyrimidine derivatives as potent and selective inhibitors of kinases like p38α MAP kinase further underscores the contemporary significance of this structural motif in drug discovery. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUXRJCZDHHADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196080 | |

| Record name | 5-Cyanouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-56-3 | |

| Record name | 5-Cyanouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyanouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4425-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4425-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Cyanouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Cyanouracil and Its Analogs

Strategies for Direct Introduction of the Cyano Group at C5 of Uracil (B121893)

Several methods have been developed to directly install a cyano group at the C5 position of the uracil scaffold. These approaches primarily involve palladium-catalyzed reactions or nucleophilic displacement reactions on pre-functionalized uracil derivatives.

While palladium-catalyzed cyanation is a well-established method for introducing cyano groups into various organic molecules, specific protocols for the direct cyanation of uracil at the C5 position using palladium catalysis are less frequently detailed in the provided search results compared to other methods. However, palladium-catalyzed cross-coupling reactions, such as Heck, Stille, and Sonogashira reactions, are noted as applicable methods for functionalizing the C5 position of uracil derivatives. mdpi.com The general principle of palladium catalysis involves activating a C-X bond (where X is typically a halogen) for coupling with a cyanide source.

Nucleophilic displacement reactions on 5-halouracils, particularly 5-iodouracil (B140508) and 5-bromouracil (B15302), represent a common and effective strategy for synthesizing 5-cyanouracil. This approach typically involves reacting the 5-halouracil with a cyanide source, often a metal cyanide.

Using Cuprous Cyanide: this compound can be prepared in high yield by reacting 5-iodouracil with cuprous cyanide. nih.govnih.gov This method has also been employed to synthesize the corresponding deoxynucleoside, 5-cyano-2'-deoxyuridine, from 5-iodo-2'-deoxyuridine. nih.govnih.gov

Using Alkali Metal Cyanides: Treatment of 5-bromouracil derivatives with alkali metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is another widely used method. For instance, the reaction of 5-bromouracil with NaCN in dimethylformamide (DMF) at room temperature or elevated temperatures can yield this compound. core.ac.uk Specifically, the reaction of acetylated 5-bromouracil nucleosides with NaCN or KCN in dimethyl sulfoxide (B87167) (Me2SO) at 90-110 °C, followed by deblocking, provides this compound nucleosides in moderate yields (35-45%). nih.gov Similarly, the reaction of the 5-bromo congener of 2',3'-dideoxy-3'-fluorouridine (B52696) with potassium cyanide in DMF yielded the corresponding 5-cyanouridine (B3052719) derivative. tandfonline.com

Table 2.1.2: Nucleophilic Displacement Reactions for this compound Synthesis

| Starting Material | Cyanide Source | Solvent | Temperature | Yield Range | Citation(s) |

| 5-Iodouracil | CuCN | N/A | N/A | High yield | nih.govnih.gov |

| 5-Bromouracil | NaCN | DMF | Room temp. to elevated | N/A | core.ac.uk |

| Acetylated 5-bromouracil | NaCN/KCN | Me2SO | 90-110 °C | 35-45% | nih.gov |

| 5-Bromo-2'-deoxyuridine (B1667946) | CuCN | N/A | N/A | High yield | nih.govnih.gov |

| 5-Bromo congener of 2',3'-dideoxy-3'-fluorouridine | KCN | DMF | N/A | N/A | tandfonline.com |

Synthesis of this compound Nucleosides and Deoxynucleosides

The synthesis of 5-cyanouridine and 5-cyano-2'-deoxyuridine, as well as other nucleoside analogs, typically involves either the cyanation of pre-formed halouridine derivatives or the glycosylation of a pre-synthesized this compound base.

A common route to 5-cyanouridine and 5-cyano-2'-deoxyuridine involves the nucleophilic displacement of a halogen atom at the C5 position of the corresponding nucleoside.

From 5-Halouridine Derivatives: Treatment of 5-bromouridine (B41414) derivatives with cyanide sources is a direct method. For example, 5'-O-Acetyl-2',3'-O-isopropylidene-5-bromouridine reacted with sodium cyanide afforded a 5-cyanouridine derivative. jst.go.jp Heating this intermediate with sodium cyanide via an addition-elimination mechanism provided the 5-cyanouridine derivative. jst.go.jp This method is described as a convenient route for preparing both 5-cyanouridine and 5-cyano-2'-deoxyuridine. jst.go.jp

From 5-Iodouridine Derivatives: Similar to the synthesis of this compound, 5-cyano-2'-deoxyuridine can be synthesized from 5-iodo-2'-deoxyuridine using cuprous cyanide. nih.govnih.gov

From 5-Trifluoromethyl-2'-deoxyuridine: Another reported method involves treating 5-trifluoromethyl-2'-deoxyuridine with concentrated ammonia (B1221849) hydroxide (B78521) (NH4OH) to yield 5-cyano-2'-deoxyuridine. researchgate.net

Mechanisms of Biological Activity and Molecular Interactions of 5 Cyanouracil

Interactions with Nucleic Acids and DNA/RNA Recognition

Research has investigated how the presence of 5-cyanouracil within nucleic acid structures influences their recognition and processing by enzymes.

Studies involving synthetic decanucleotides containing this compound have examined their susceptibility to cleavage by various restriction endonucleases. Decanucleotides modified with this compound demonstrated significant resistance to hydrolysis by the restriction enzyme Sau 3AI. In contrast, these same modified sequences were hydrolyzed by Bgl II and Mbo I, with a susceptibility profile similar to that of unmodified decanucleotides nih.govoup.com.

Data Table 3.1.1: Susceptibility of this compound-Containing Decanucleotides to Restriction Endonucleases

| Restriction Endonuclease | Susceptibility to this compound-Containing Decanucleotides |

| Sau 3AI | Strongly resistant to hydrolysis |

| Bgl II | Hydrolyzed (similar to parent decanucleotide) |

| Mbo I | Hydrolyzed (similar to parent decanucleotide) |

Attempts to incorporate this compound into cellular DNA in vivo have generally yielded negative results. Experiments using Escherichia coli 15T and Mycoplasma mycoides var. capri DNA demonstrated no incorporation of this compound, even under conditions that allowed for the incorporation of other 5-substituted uracils. Similarly, the related compound 5-cyano-2'-deoxyuridine failed to be incorporated into the DNA of T3 phage in vivo in experiments where 5-bromo-2'-deoxyuridine (B1667946) was readily incorporated nih.govnih.gov. These findings suggest that the ability of a 5-substituted uracil (B121893) to be integrated into DNA in vivo is dependent on factors beyond the substituent's size nih.govnih.gov. While direct in vivo incorporation appears limited, the synthesis of modified nucleosides such as 5-cyano-2'-deoxyuridine indicates potential for in vitro studies and applications mdpi.com.

This compound has been observed to affect nucleic acid metabolism by inhibiting pyrimidine (B1678525) catabolism in vivo nih.gov. Pyrimidine catabolism is the process by which pyrimidine bases are broken down, and its inhibition can influence the cellular pool of pyrimidine nucleotides, which are essential precursors for DNA and RNA synthesis. This modulation of pyrimidine breakdown suggests an indirect impact on the availability of building blocks for nucleic acid biosynthesis.

Enzymatic Inhibition Studies

This compound and its derivatives have been studied for their potential to inhibit key enzymes involved in cellular metabolism and DNA synthesis.

Dihydropyrimidine (B8664642) dehydrogenase (DPD) is a crucial enzyme that initiates the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) cancernetwork.comnih.gov. This compound has been identified as an inhibitor of DPD in vitro globalauthorid.com. Unlike some other DPD inactivators that form covalent bonds and cause irreversible inhibition, this compound acts as a reversible inactivator. Studies indicate that enzyme activity can be restored upon dilution of the inactivated enzyme into a standard assay researchgate.net.

Data Table 3.2.1: DPD Inactivation by this compound

| Enzyme Inhibited | Type of Inactivation | Reversibility | Reference |

| Dihydropyrimidine Dehydrogenase (DPD) | Reversible | Regained activity upon dilution | globalauthorid.comresearchgate.net |

Thymidylate synthase (TS) is a vital enzyme in DNA synthesis, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Inhibition of TS is a significant target for anticancer therapies nih.govaphrc.org. While direct evidence for this compound itself as a potent thymidylate synthase inhibitor is less prominent in the reviewed literature, related compounds and derivatives have demonstrated notable activity. For instance, 5-cyano-2'-deoxyuridine 5'-phosphate has been characterized as a potent competitive inhibitor of thymidylate synthetase, exhibiting a K1 value of 0.55 µM nih.gov. Furthermore, synthetic series of 6-aryl-5-cyano thiouracil derivatives have been developed and shown to possess potent TS inhibitory activity, comparable to that of 5-fluorouracil, with molecular docking studies supporting their interaction with the enzyme nih.govaphrc.orgresearchgate.net. These findings highlight the potential of the 5-cyano uracil scaffold in the design of thymidylate synthase inhibitors.

Biomedical Applications and Therapeutic Potential

Antiviral Research

Non-nucleoside Inhibitors and Novel Mechanisms for Antiviral Action

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a significant class of antiretroviral drugs employed in the treatment of HIV-1 infection. These compounds primarily function by inhibiting the viral reverse transcriptase (RT) enzyme, thereby preventing the conversion of the virus's RNA genome into DNA, a critical step in its replication cycle nih.govnih.govwikipedia.org. NNRTIs typically bind to an allosteric site on the RT enzyme, distinct from the active site, which modulates the enzyme's conformation and catalytic activity wikipedia.orgresearchgate.net. Some NNRTIs have also been observed to interfere with later stages of HIV-1 replication, such as the processing of the Gag-Pol polyprotein, or to inhibit viral entry nih.gov.

Research has explored compounds containing a "cyanouracil group" in virtual screening efforts aimed at identifying novel NNRTIs researchgate.net. Furthermore, 5-Cyanouracil has been noted in literature for exhibiting "reversible inhibition" in certain experimental contexts dntb.gov.ua. However, detailed descriptions of novel antiviral mechanisms specifically attributable to this compound as a non-nucleoside inhibitor are not extensively elaborated upon in the provided search results.

Computational Chemistry and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to another when bound by non-covalent forces. It is a key tool in drug discovery for understanding ligand-protein interactions and guiding the design of new therapeutic agents.

Ligand-Enzyme Interactions (e.g., Thymidylate Synthase, EGFR, AChE)

Studies have investigated the potential of 5-cyanouracil derivatives and related pyrimidine (B1678525) compounds as inhibitors of key enzymes involved in disease pathways. Molecular docking has been extensively used to explore how these molecules interact with enzyme active sites.

Thymidylate Synthase (TS): Several studies have focused on pyrimidine derivatives, including those with a 5-cyano group, as potential inhibitors of Thymidylate Synthase (TS), a critical enzyme in DNA synthesis and a common target for anticancer drugs researchgate.netnih.govnih.govmdpi.com. Docking investigations have aimed to understand the binding modes of these compounds within the TS active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to inhibitory activity researchgate.netnih.govnih.govmdpi.com. For instance, research on 6-aryl-5-cyano thiouracil derivatives showed good TS inhibitory activity comparable to 5-fluorouracil (B62378), with docking studies revealing binding patterns with the TS enzyme nih.gov. Another study on 5-fluorouracil analogues identified a compound with a binding affinity of -9.1 Kcal/mol to TS, highlighting the importance of specific residue interactions like Arg50A, Arg175B, and Ser216A nih.gov.

Epidermal Growth Factor Receptor (EGFR): Pyrimidine scaffolds are also explored for their potential to inhibit EGFR, a protein frequently implicated in various cancers. Molecular docking studies have been performed to assess the binding of novel pyrimidine derivatives to EGFR, aiming to identify compounds that can effectively occupy the enzyme's active site ekb.egresearchgate.netekb.egnih.gov. For example, studies have docked pyrimidine derivatives into EGFR (PDB ID: 7JXQ), with findings suggesting that certain compounds exhibit stronger binding than others based on computational models ekb.egekb.eg. Research on thieno[2,3-d]pyrimidine (B153573) derivatives demonstrated promising inhibitory effects against both wild-type and mutant EGFR, with molecular docking confirming their binding modes nih.gov.

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Molecular docking studies have been employed to evaluate the potential of various compounds, including those with pyrimidine-like structures, as AChE inhibitors peerj.commdpi.come-nps.or.krnih.govjuit.ac.in. These studies aim to elucidate how candidate molecules interact with the AChE active site, identifying critical binding anchors, hydrogen bonding, π–π stacking, and hydrophobic interactions peerj.commdpi.come-nps.or.krnih.gov. Docking studies have revealed compounds with low binding energies, such as -12.2 kcal/mol, against human AChE, indicating strong interactions within the binding pocket peerj.com.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Computational models are instrumental in deriving Structure-Activity Relationships (SAR), which link a molecule's structural features to its biological activity. By analyzing how modifications to a molecule's structure affect its binding affinity or efficacy, researchers can optimize lead compounds.

Computational SAR studies often involve analyzing docking results, predicting molecular properties, and correlating these with experimental biological data researchgate.netmdpi.com. For instance, in studies involving novel pyrimidine derivatives, computational chemistry programs were used to investigate molecular docking and study their SAR, with findings indicating that one compound was more active than another based on these computational analyses ekb.egekb.eg. These models help identify key pharmacophoric features responsible for target interaction, guiding the rational design of more potent and selective agents researchgate.netmdpi.com.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, properties, and reactivity of molecules like this compound. These methods, often based on Density Functional Theory (DFT), allow for the prediction of various parameters that govern chemical behavior.

Electron Affinities and Anion Dissociation Energy Profiles

Quantum chemical calculations can determine electron affinities (EA) and anion dissociation energy profiles, which are critical for understanding a molecule's propensity to gain or lose electrons and its stability in anionic forms. While specific data for this compound in this regard is not directly detailed in the provided snippets, studies on related nucleobases and electron-rich systems utilize these calculations. For example, research on electron-induced decomposition of uracil (B121893) derivatives has employed quantum chemical calculations to predict resonance stabilization of fragment anions, indicating the relevance of these methods for understanding electron attachment and fragmentation pathways mdpi.com. Electron affinities are crucial for understanding electron-accepting abilities, which can influence a molecule's reactivity and biological interactions nih.govresearchgate.net.

Modeling of Electrophilic Properties and Anion Reactivity

Quantum chemical calculations are used to model the electrophilic and nucleophilic sites within a molecule, predicting its reactivity towards different chemical species. This is often achieved through analysis of molecular electrostatic potential (MEP) maps and Fukui functions.

Electrophilic Properties: MEP analysis visualizes charge distribution, identifying regions prone to electrophilic or nucleophilic attack nih.govepstem.net. Studies using DFT often report on the electrophilic nature of molecules based on these calculations, indicating where electron-deficient centers are located nih.govepstem.net. The presence of electron-withdrawing groups, such as the cyano group in this compound, can significantly influence these properties.

Anion Reactivity: The reactivity of anionic forms of molecules is also studied using quantum chemical methods. By calculating parameters like Fukui functions and local softness, researchers can predict how anions will react with electrophiles or nucleophiles nih.govnih.govarxiv.org. These calculations help delineate the specific atoms or regions within an anion that are most susceptible to attack, providing a detailed picture of reaction mechanisms.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method that calculates the electronic structure of materials and molecules. It is applied to a vast array of chemical problems, from predicting molecular geometries and energies to understanding reaction mechanisms and electronic properties.

DFT calculations have been employed to study various aspects of pyrimidine derivatives and related compounds. These applications include:

Electronic Structure and Properties: DFT is used to calculate fundamental properties such as molecular geometries, vibrational frequencies, HOMO-LUMO energy gaps, dipole moments, and polarizabilities nih.govresearchgate.netepstem.netarxiv.orgnrel.govresearchgate.net. These parameters are essential for understanding a molecule's stability, electronic transitions, and potential reactivity. For example, DFT calculations have been used to analyze the electronic structure of fullerene molecules, determining their biradical character and energy gaps researchgate.net.

Reaction Mechanism Analysis: DFT is a powerful tool for elucidating reaction pathways, identifying transition states, and calculating activation energies, which is crucial for understanding synthetic methodologies arxiv.orgrsc.org.

Binding Studies: DFT can complement molecular docking by providing more accurate binding energies and analyzing the electronic contributions to protein-ligand interactions hilarispublisher.combiorxiv.orgresearchgate.net.

Fukui Functions and Reactivity Indices: DFT calculations are used to derive reactivity indices like Fukui functions, which help predict the sites of nucleophilic and electrophilic attack in molecules nih.govnih.govarxiv.org.

The application of DFT, often in conjunction with specific functionals like M06-2X and basis sets like def2-TZVP, has been a standard approach in computational chemistry for investigating molecular properties and reactivity mdpi.comarxiv.orgnrel.govresearchgate.net.

Crystal Structure Prediction and Analysis

The solid-state behavior of chemical compounds, including their crystalline forms and packing arrangements, is critically influenced by intermolecular interactions. Computational chemistry and theoretical studies provide powerful tools to investigate these aspects, complementing experimental observations. For this compound, these approaches have been instrumental in understanding its crystal structure and predicting potential alternative arrangements.

Experimental Single Crystal X-ray Determinations

Experimental single crystal X-ray diffraction (SCXRD) is a fundamental technique for elucidating the three-dimensional atomic structure of crystalline materials with high precision mdpi.com. For this compound, SCXRD studies have successfully determined its crystal structure researchgate.netcolab.wsrsc.orgresearchgate.net. These investigations were part of broader research efforts focused on understanding the crystal architectures of various 5-substituted uracils, including 5-ethyluracil, 5-chlorouracil, and 5-bromouracil (B15302) researchgate.netrsc.orgresearchgate.netresearchgate.net. The analysis of these structures has revealed insights into supramolecular behaviors driven by hydrogen bonding and π-π interactions, which are crucial for maintaining the integrity of the crystal lattices researchgate.netrsc.org.

The crystallographic data for this compound has been deposited in public databases, such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) nih.govcrystallography.net. One reported experimental determination provides the following crystallographic parameters:

| Parameter | Value |

| Space Group | P 1 2₁/n 1 (No. 14) |

| Unit Cell Length 'a' | 9.0098 ± 0.0018 Å |

| Unit Cell Length 'b' | 6.6035 ± 0.0013 Å |

| Unit Cell Length 'c' | 9.1805 ± 0.0018 Å |

| Angle α | 90° |

| Angle β | 98.124 ± 0.003° |

| Angle γ | 90° |

| Cell Volume | 540.72 ± 0.19 ų |

| Temperature | 150 ± 2 K |

| Diffraction Wavelength | 0.71073 Å (MoKα) |

This detailed structural information allows for a precise description of the molecular arrangement in the solid state, providing a basis for further theoretical investigations crystallography.net.

Computational Searches for Low Energy Structures and Polymorphs

Complementary to experimental determinations, computational methods are employed to predict and analyze potential low-energy crystal structures and polymorphs of a given molecule wikipedia.orggoogle.com. Such studies for this compound and related 5-substituted uracils have involved calculating lattice energies for experimentally determined structures and comparing them with a computed lattice energy landscape researchgate.netrsc.orgresearchgate.netresearchgate.net.

These computational searches aim to identify the most stable crystalline arrangements and to understand the factors that govern the formation of different crystal forms. For the set of 12 simple 5-substituted uracils studied, including this compound, it was observed that while a recurrent motif featuring symmetric hydrogen bonding and interdigitation of the 5-substituent often dominates the computed crystal energy landscape, a variety of other hydrogen-bonded ribbons, sheets, and three-dimensional motifs are also energetically competitive rsc.orgresearchgate.net. Specifically, these diverse motifs were found to exist within a small energy range, typically within 5 kJ/mol, of the global minimum energy structure rsc.orgresearchgate.netresearchgate.net.

The existence of multiple, closely related low-energy structures suggests that the crystallization outcome, including the potential for polymorphism (the ability of a solid material to exist in more than one crystalline form), is highly sensitive to the specific substituent at the 5-position and the crystallization conditions employed rsc.orgresearchgate.netresearchgate.net. This computational insight helps rationalize why certain compounds might exhibit polymorphism or prove challenging to crystallize into a single, well-defined form.

Advanced Analytical and Spectroscopic Characterization Excluding Basic Identification Data

Photoelectron Spectroscopy (PES) for Anion Characterization

Photoelectron spectroscopy (PES) is a powerful technique employed to probe the electronic structure and energetics of molecular anions by measuring the kinetic energy of electrons ejected upon photoexcitation. This method provides crucial data such as adiabatic electron affinities (AEA) and vertical detachment energies (VDE), offering insights into the stability and electronic configuration of the anion and its corresponding neutral radical chemrxiv.orgchimia.ch. For 5-cyanouracil (CNU), PES studies have been instrumental in characterizing its anionic form and understanding its electron attachment properties, particularly in the context of its potential as a DNA radiosensitizer jh.eduacs.org.

Research utilizing PES on this compound has established that the molecule can form a stable valence anion jh.edu. The experimental spectrum of the this compound anion was recorded using photons with an energy of 2.540 eV jh.edu. The findings from these experiments showed excellent agreement with quantum chemical calculations, validating the theoretical models used to describe the anion's properties jh.eduacs.org. Specifically, the study reported an estimated experimental adiabatic electron affinity (AEA) of approximately 0.95 eV for the this compound anion. Concurrently, theoretical calculations predicted a vertical detachment energy (VDE) of around 1.49 eV jh.edu. These values are significant as they indicate the energy required to remove an electron from the anion, providing a measure of its stability.

Beyond basic energetic parameters, detailed research findings also encompass the stability and dissociation pathways of the this compound anion. Investigations into the electron-induced dissociation of the CNU anion revealed that its dissociation is considerably more difficult compared to other uracil (B121893) derivatives. The calculated activation barrier for dissociation was found to be 41.2 kcal/mol, with a corresponding ΔGSP (Gibbs free energy of stabilization of the product radical) of 34.5 kcal/mol jh.edu. These higher energy barriers suggest that the this compound anion is relatively stable against fragmentation, a characteristic that is important when considering its potential applications in fields such as radiotherapy jh.eduacs.org. For comparison, the parent uracil anion is known to exhibit spectral features indicative of both dipole-bound (DB) and valence-bound (VB) states, with a reported PES peak maximum at 2.4 eV suggesting a valence-bound character for its most stable form researchgate.netresearchgate.net.

Table 1: Photoelectron Spectroscopic Energetic Data for this compound Anion

| Parameter | This compound (CNU) | Uracil (Canonical Tautomer) |

| Photon Energy (eV) | 2.540 jh.edu | Not specified for peak at 2.4 eV |

| Experimental AEA (eV) | ~0.95 jh.edu | Not explicitly stated |

| Theoretical VDE (eV) | ~1.49 jh.edu | ~0.60 researchgate.net |

| Indicated Anion Type | Stable valence anion jh.edu | Features from DB and VB anions researchgate.netresearchgate.net |

| Peak Maximum (eV) | Not detailed in sources | ~2.4 researchgate.netresearchgate.net |

Compound Names:

this compound

Uracil

Future Directions and Emerging Research Areas

Exploration of Novel 5-Cyanouracil Derivatives with Enhanced Bioactivity

The quest for more potent and selective therapeutic agents continues to drive the synthesis of new this compound derivatives. By modifying the core structure, researchers aim to improve pharmacokinetic properties, increase target affinity, and reduce off-target effects.

One area of focus has been the synthesis of 6-aryl-5-cyano-2-thiouracil derivatives, which have shown significant potential as both antimicrobial and cytotoxic agents. nih.govnih.gov For example, specific analogs with p-bromophenyl and p-tolyl groups have demonstrated superior antibacterial activity against Gram-positive bacteria like S. aureus and B. subtilis when compared to the standard drug amoxicillin. nih.gov Another derivative was identified as a broad-spectrum antimicrobial agent with potent antifungal activity against C. albicans, even surpassing the efficacy of amphotericin B. nih.gov In the realm of anticancer research, certain 6-aryl-5-cyano-2-thiouracil derivatives have displayed potent growth-inhibitory effects against non-small cell lung cancer and leukemia cell lines. nih.govnih.gov

Structure-activity relationship (QSAR) studies are crucial in guiding the rational design of these novel derivatives. nih.gov For 5-cyano thiouracil derivatives targeting the bacterial SecA protein, QSAR models have indicated that antibacterial activity is influenced by lipophilicity, electrophilicity, and dipole moment. nih.gov These models suggest that future derivatives should be designed to be less polar, highly electrophilic, and have low lipophilicity to enhance their SecA inhibitory activity. nih.gov

Beyond antimicrobial and anticancer applications, this compound nucleosides have been explored for their antiviral properties. While 5-cyanouridine (B3052719) showed little to no significant activity against several viruses, its counterpart, 5-cyano-2'-deoxyuridine, demonstrated notable inhibition of vaccinia virus replication. patsnap.com This highlights the importance of the sugar moiety in determining the biological activity of nucleoside analogs and suggests a potential avenue for developing new antiviral agents.

| Derivative Class | Target/Activity | Key Research Findings | Reference |

|---|---|---|---|

| 6-Aryl-5-cyano-2-thiouracils | Antibacterial (Gram-positive) | p-tolyl derivative (7c) showed potent activity against S. aureus and B. subtilis, superior to amoxicillin. | nih.gov |

| 6-Aryl-5-cyano-2-thiouracils | Antifungal | Compound 4i exhibited higher activity against C. albicans than amphotericin B. | nih.govnih.gov |

| 6-Aryl-5-cyano-2-thiouracils | Anticancer | Compounds 6d and 6i showed potent growth inhibition of non-small cell lung cancer (HOP-92) and leukemia (MOLT-4) cell lines, respectively. | nih.govnih.gov |

| 5-Cyano-2'-deoxyuridine | Antiviral | Demonstrated significant inhibition of vaccinia virus replication. | patsnap.com |

Advanced Mechanistic Investigations of Biological Pathways

A deeper understanding of how this compound and its derivatives exert their biological effects at a molecular level is critical for their optimization and clinical translation. Current research has identified several key enzymatic targets and pathways that are modulated by these compounds.

Enzyme Inhibition:

SecA: A significant breakthrough has been the identification of 4-oxo-5-cyano thiouracil derivatives as inhibitors of SecA, a central ATPase in the bacterial protein translocation machinery. nih.gov Since the Sec pathway is essential for bacterial viability and is absent in mammals, SecA represents an ideal target for developing new antibiotics. mdpi.comresearchgate.net The mechanism of these inhibitors involves obstructing the ATPase activity of SecA, which in turn disrupts the secretion of proteins vital for bacterial survival and virulence. nih.govresearchgate.net

p38α MAP Kinase: A novel class of 5-cyanopyrimidine-based compounds has been developed as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. nih.gov This enzyme is a key regulator of inflammatory cytokine production, making it a compelling target for autoimmune diseases. mdpi.comnih.gov X-ray crystallographic studies have provided a detailed view of the binding mechanism, revealing a direct hydrogen bond between the cyano nitrogen of the 5-cyanopyrimidine (B126568) core and the backbone amide of methionine 109 in the kinase's active site. nih.gov

VEGFR-2: In the field of oncology, pyrimidine-5-carbonitrile derivatives have been engineered as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis. nih.govnih.gov By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients, thereby impeding tumor growth and metastasis. nih.gov Molecular docking studies have been instrumental in elucidating the binding interactions of these inhibitors within the ATP-binding site of VEGFR-2. nih.gov

COX-2: Certain pyrimidine-5-carbonitrile derivatives have also been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in both inflammation and cancer. nih.govmdpi.com The anticancer mechanism of these derivatives involves inducing cell cycle arrest and apoptosis. nih.gov

Other Biological Pathways:

Early research indicated that this compound itself can inhibit pyrimidine (B1678525) catabolism in vivo. researchgate.net However, unlike its well-known analog 5-fluorouracil (B62378), attempts to incorporate this compound or its deoxyribonucleoside, 5-cyano-2'-deoxyuridine, into the DNA of E. coli or T3 phage were unsuccessful. pnas.org This suggests that the cytotoxic and antiviral effects of this compound derivatives are not likely mediated through DNA incorporation but rather through the specific inhibition of key cellular enzymes.

| Derivative Class | Enzyme Target | Biological Pathway | Mechanism of Action | Reference |

|---|---|---|---|---|

| 4-Oxo-5-cyano thiouracils | SecA ATPase | Bacterial Protein Secretion | Inhibition of ATPase activity, blocking protein translocation. | nih.gov |

| 5-Cyanopyrimidines | p38α MAP Kinase | Inflammatory Signaling | Binds to the active site, inhibiting kinase activity and cytokine production. | nih.gov |

| Pyrimidine-5-carbonitriles | VEGFR-2 | Angiogenesis | Inhibits tyrosine kinase activity, blocking tumor blood vessel formation. | nih.gov |

| Pyrimidine-5-carbonitriles | COX-2 | Inflammation & Cancer | Inhibits enzyme activity, leading to cell cycle arrest and apoptosis. | nih.gov |

Integration of this compound in Multifunctional Therapeutic Systems

The integration of this compound into advanced therapeutic systems represents a promising strategy to enhance its efficacy, improve targeting, and minimize side effects. These systems often combine the therapeutic agent with a delivery vehicle or another active component to create a multifunctional platform.

A notable example is the development of ruthenium(II) complexes that incorporate this compound as a photoreleasable ligand. patsnap.com These complexes are designed for photoactivated chemotherapy (PACT), a strategy that uses light to activate a prodrug at a specific site, thereby offering spatiotemporal control over drug release. nih.govpatsnap.com In this system, the ruthenium complex is initially inert. Upon irradiation with light of a specific wavelength (e.g., >395 nm), the this compound ligands are released. nih.gov This process generates two active species: the free this compound, which can act as an inhibitor of pyrimidine catabolism, and the remaining ruthenium aqua species, which can covalently bind to DNA, inducing cellular damage. nih.govpatsnap.com This creates a dual-action therapeutic agent that combines the bioactivity of this compound with the cytotoxic properties of the metal complex. patsnap.com

The principles guiding the development of advanced delivery systems for the related compound, 5-fluorouracil (5-FU), can inform future research on this compound. Numerous strategies have been explored for 5-FU, including nanoformulations (e.g., lipid-based and polymeric nanoparticles), drug-conjugate formulations, and co-delivery systems with other therapeutics to enhance efficacy and reduce toxicity. mdpi.comnih.gov Similar approaches could be adapted for this compound and its derivatives. For instance, encapsulating a potent this compound-based SecA inhibitor within a nanoparticle could improve its delivery to bacterial infection sites while protecting the host from potential toxicity.

Furthermore, the concept of "theranostics," which combines therapy and diagnostics in a single agent, is an emerging area where this compound could be integrated. While research in this area has focused more on 5-FU, for example by labeling it with radionuclides like Lutetium-177 for both imaging and therapy, similar strategies could be envisioned for this compound derivatives. researchgate.netnih.gov A targeted this compound derivative could be linked to an imaging agent, allowing for the visualization of its accumulation in target tissues (e.g., tumors or sites of infection) and simultaneous delivery of the therapeutic payload.

Translational Research for Clinical Applications

The ultimate goal of developing novel this compound derivatives is their successful translation into clinical practice. This requires rigorous preclinical and clinical evaluation to establish safety and efficacy. While no this compound derivative has yet entered formal clinical trials, several lines of research have demonstrated promising in vivo activity in preclinical models, laying the groundwork for future translational studies.

For instance, 5-cyanopyrimidine-based inhibitors of p38α MAP kinase have shown significant in vivo efficacy in a murine model of acute inflammation. nih.gov Oral administration of these compounds resulted in a greater than 50% reduction in TNFα levels, a key inflammatory cytokine. nih.gov Importantly, some of these derivatives also demonstrated excellent oral bioavailability in mice, a critical property for clinical development. nih.gov

In the context of cancer, preclinical studies with pyrimidine-based VEGFR-2 inhibitors have also yielded positive results. In a murine solid tumor model, oral administration of potent thieno[2,3-d]pyrimidine (B153573) derivatives, which share the core pyrimidine structure, led to significant anticancer activity. researchgate.net These compounds were shown to inhibit angiogenesis in vivo by reducing VEGFR-2 phosphorylation and inducing apoptosis, all without causing obvious toxicity. researchgate.net

The development of this compound-based SecA inhibitors as novel antibiotics is another area with strong translational potential. The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents with novel mechanisms of action. nih.gov SecA is an attractive target because it is essential for the viability of a broad spectrum of bacteria and is absent in humans, which should minimize mechanism-based toxicity. nih.govpatsnap.com Preclinical development of these inhibitors will involve assessing their efficacy in animal models of infection and evaluating their pharmacokinetic and safety profiles.

The path to clinical application is challenging, and many promising preclinical candidates fail to advance. However, the diverse biological activities, specific molecular targets, and promising in vivo data for various this compound derivatives provide a strong rationale for their continued development. Future translational research will need to focus on lead optimization, comprehensive preclinical safety and toxicology studies, and the design of well-controlled clinical trials to evaluate their therapeutic potential in humans.

Q & A

Q. What are the established synthetic protocols for 5-Cyanouracil, and how can purity be validated?

Q. How to design a reproducible kinetic study for this compound degradation under varying pH?

- Methodological Answer : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 260 nm. Employ pseudo-first-order kinetics with controls for temperature (25°C ± 0.5°C) and ionic strength. Replicate experiments (n=3) to calculate standard deviations. Data analysis should include Arrhenius plots for activation energy determination .

Q. What computational tools predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model electron density maps and frontier molecular orbitals. Software like Gaussian or ORCA can simulate reaction pathways. Validate predictions with experimental kinetic data .

Advanced Research Questions

Q. How to resolve contradictions in reported cytotoxic mechanisms of this compound across cell lines?

- Methodological Answer : Conduct comparative studies using standardized cell lines (e.g., HeLa, MCF-7) under identical culture conditions. Employ RNA-seq to identify differentially expressed genes and metabolomics to trace metabolic disruptions. Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Reconcile discrepancies by controlling for variables like hypoxia or cell cycle synchronization .

Q. What strategies optimize this compound’s selectivity in targeting cancer vs. healthy cells?

- Methodological Answer : Design prodrugs with tumor-specific activation triggers (e.g., hypoxia-sensitive linkers). Test selectivity via co-culture assays and flow cytometry. Apply structure-activity relationship (SAR) models to modify the cyanogroup’s electronic properties. Use CRISPR-Cas9 knockouts to validate target pathways .

Q. How to systematically review literature on this compound’s photostability for drug formulation studies?

- Methodological Answer : Follow PRISMA guidelines with Scopus/PubMed searches using keywords: "this compound AND (photodegradation OR stability)". Filter for peer-reviewed articles (2015–2025). Extract data into a matrix comparing light sources (UV vs. visible), degradation products, and stabilization methods (e.g., antioxidants). Use Cohen’s kappa coefficient for inter-rater reliability in screening .

Methodological Frameworks for Research Design

Q. Which frameworks ensure rigorous hypothesis formulation for this compound studies?

- Answer : Apply the PICOT framework:

Q. How to address data variability in this compound’s bioavailability assays?

- Methodological Answer : Implement strict pharmacokinetic protocols:

- Standardize animal models (e.g., Sprague-Dawley rats, n ≥ 6).

- Use LC-MS/MS for plasma concentration measurements.

- Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Report confidence intervals and effect sizes .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism or R. Calculate EC50/IC50 with 95% confidence intervals. Assess goodness-of-fit via residual plots and R² values. Replicate experiments across independent labs to confirm reproducibility .

Q. How to curate and share this compound research data for public repositories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.